![molecular formula C33H41NO13 B1209988 Carminomycin II CAS No. 50935-05-2](/img/structure/B1209988.png)
Carminomycin II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A very toxic anthracycline-type antineoplastic related to DAUNORUBICIN, obtained from Actinomadura carminata.
科学研究应用
Oncological Research Applications
Carminomycin II has been extensively studied for its effectiveness in treating various malignancies. Key findings include:
- Breast Cancer : In a clinical trial involving patients with metastatic breast cancer, this compound demonstrated notable efficacy. Out of 21 evaluable patients, one achieved complete remission, five had partial responses, and eleven remained stable after treatment. The median duration of remission was approximately 23 weeks .
- Soft Tissue Sarcoma : A randomized phase II study compared this compound with adriamycin in patients with advanced soft tissue sarcomas. Results indicated that this compound was effective in this patient population, suggesting its potential as a treatment option .
- Neuroblastoma and Wilms' Tumor : Research has shown that this compound is active against neuroblastoma and Wilms' tumor, particularly in pediatric cases. Its application in these contexts highlights its versatility as an antitumor agent .
Pharmacological Properties
The pharmacological profile of this compound reveals several important characteristics:
- Toxicity Profile : Studies indicate that this compound has a lower incidence of cardiotoxicity compared to other anthracyclines like doxorubicin. This aspect makes it a viable candidate for further clinical trials aimed at reducing the side effects commonly associated with anthracycline therapy.
- Mechanism of Action : The compound selectively inhibits nucleic acid synthesis by forming complexes with DNA, affecting the melting temperature of DNA and inhibiting RNA polymerase activity. This mechanism is critical in disrupting the replication and transcription processes in cancer cells .
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Cancer Type | Patient Count | Complete Remission | Partial Response | Stable Disease | Median Duration of Remission |
---|---|---|---|---|---|---|
Clinical Trial | Metastatic Breast Cancer | 21 | 1 | 5 | 11 | 23 weeks |
Randomized Phase II | Advanced Soft Tissue Sarcoma | 83 | Not specified | Not specified | Not specified | Not specified |
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
DNA Interaction | Forms complexes with DNA, inhibiting replication |
Nucleic Acid Synthesis Inhibition | Selectively inhibits RNA polymerase activity |
Repair Inhibition | Prevents repair in bacterial cells damaged by radiation |
属性
CAS 编号 |
50935-05-2 |
---|---|
分子式 |
C33H41NO13 |
分子量 |
659.7 g/mol |
IUPAC 名称 |
9-acetyl-7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H41NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-15,19,21-23,32,35-36,38,40,42-43H,8-12,34H2,1-4H3 |
InChI 键 |
DNHXZQIEIKSDIK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
Key on ui other cas no. |
50935-06-3 78919-32-1 78919-33-2 |
同义词 |
Carminomicin Carminomycin Carminomycin I Carminomycin II Carminomycin III Carubicin Carubicin Hydrochloride Demethyldaunomycin Demethyldaunorubicin Hydrochloride, Carubicin Karminomicin Karminomycin NSC 180,024 NSC 180024 NSC-180,024 NSC-180024 NSC180,024 NSC180024 Rubeomycin A Rubeomycin A1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。